2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Overview
Description
2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one are the Axl and Mer receptor tyrosine kinases , which are members of the TAM (Tyro3-Axl-Mer) family . These receptors play crucial roles in various cellular processes, including cell survival, proliferation, and differentiation.
Mode of Action
This compound selectively inhibits the Axl receptor tyrosine kinase . By binding to the Axl receptor, it prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that are triggered upon receptor activation.
Biochemical Pathways
The inhibition of the Axl receptor by this compound affects several biochemical pathways. The most notable effect is the reduction of phospho-RSK levels, which are involved in cell growth and survival . By inhibiting these pathways, the compound can effectively control the proliferation of cells.
Pharmacokinetics
The pharmacokinetic properties of this compound are promising. It has been found to have good drug-likeness and a favorable pharmacokinetic profile in mice . The compound has shown low membrane permeability , which could potentially affect its bioavailability.
Result of Action
The result of the action of this compound is the effective and selective inhibition of the Axl receptor tyrosine kinase . This leads to a decrease in cell proliferation, making it a potential therapeutic agent for conditions characterized by uncontrolled cell growth.
Biological Activity
2-Amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS Number: 1428139-88-1) is a heterocyclic compound exhibiting significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₁₂N₄O
- Molecular Weight : 180.21 g/mol
- Structure : The compound features a pyrido[3,4-d]pyrimidine core structure which contributes to its biological activities.
Antimicrobial Properties
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit antimicrobial activity. Specifically, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated an inhibition concentration (IC50) of 0.5 μg/mL against Staphylococcus aureus, suggesting potential utility in developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer potential. A study highlighted that derivatives with modifications at the 7-position showed enhanced cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent derivative exhibited an IC50 value of 12 μM against MCF-7 cells, indicating promising anticancer activity .
Enzyme Inhibition
This compound has been shown to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could lead to its application in treating diseases like cancer and bacterial infections by disrupting nucleotide synthesis .
Neuroprotective Effects
Recent studies have suggested that compounds with similar structures may possess neuroprotective properties. For example, some derivatives have been found to reduce oxidative stress in neuronal cells and improve cell viability under neurotoxic conditions. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
In a controlled experiment involving various derivatives of the compound on human cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
2-Amino-7-methyl derivative | MCF-7 | 12 | Induces apoptosis via caspase activation |
Unmodified base compound | MCF-7 | 25 | Moderate cytotoxicity |
The modified derivative showed significantly improved efficacy compared to the unmodified base compound.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 1.0 μg/mL |
These results indicate that the compound has substantial antimicrobial potential.
Research Findings
Recent literature reviews have summarized the synthesis and biological activities of pyrido[3,4-d]pyrimidine derivatives:
- Synthesis Techniques : Various synthetic pathways have been developed to obtain these compounds efficiently.
- Biological Screening : A range of biological assays have confirmed their activity against multiple targets including enzymes and receptors involved in disease processes.
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the pyrido[3,4-d]pyrimidine scaffold significantly influence their biological activity and selectivity.
Properties
IUPAC Name |
2-amino-7-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-3-2-5-6(4-12)10-8(9)11-7(5)13/h2-4H2,1H3,(H3,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCOJWCCBREIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153833 | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-88-1 | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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